molecular formula C12H17NO3S B2951208 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-28-9

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2951208
CAS No.: 477858-28-9
M. Wt: 255.33
InChI Key: MGDYPBOZAAYIII-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that belongs to the class of thiazinanes It is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features a methoxybenzyl group attached to the thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzyl alcohol:

    4-Benzyloxy-3-methoxybenzyl alcohol: Similar in structure but with a benzyloxy group instead of the thiazinane ring.

Uniqueness

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is unique due to the presence of the thiazinane ring, which imparts distinct chemical properties and potential applications. The combination of the methoxybenzyl group and the thiazinane ring makes this compound a valuable target for research and development in various fields.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYPBOZAAYIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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